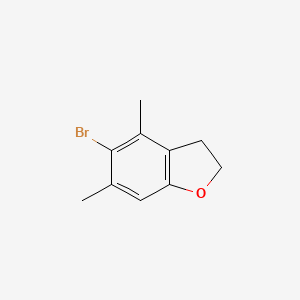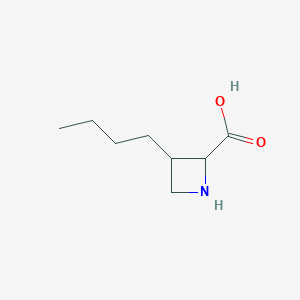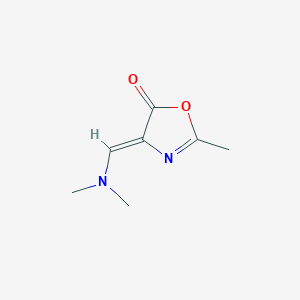
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position and methyl groups at the 4- and 6-positions on the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran typically involves the bromination of 4,6-dimethyl-2,3-dihydrobenzofuran. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions . The reaction proceeds through a free radical mechanism, where the bromine atom is introduced at the 5-position of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 5-azido-4,6-dimethyl-2,3-dihydrobenzofuran or 5-thio-4,6-dimethyl-2,3-dihydrobenzofuran.
Oxidation: Formation of this compound-1,4-dione.
Reduction: Formation of 4,6-dimethyl-2,3-dihydrobenzofuran.
Scientific Research Applications
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In antimicrobial research, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydrobenzofuran
- 4,6-Dimethyl-2,3-dihydrobenzofuran
- 5-Bromo-4,6-dimethyl-2-pyridinamine
Uniqueness
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the dihydrobenzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H11BrO/c1-6-5-9-8(3-4-12-9)7(2)10(6)11/h5H,3-4H2,1-2H3 |
InChI Key |
DZQZGBYJABNTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCO2)C(=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)


![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

